N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
The compound N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and aryl groups. Its structural complexity arises from:
- 1,2,4-Oxadiazole moiety: Enhances metabolic stability and π-π stacking interactions.
- Substituent diversity: The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, while the 4-(methylsulfanyl)phenyl group contributes to electronic modulation via sulfur’s polarizability .
This compound is hypothesized to exhibit bioactivity in enzyme inhibition (e.g., kinase or protease targets) due to structural parallels with clinical sulfonamide drugs like Rivaroxaban ().
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S3/c1-13-4-7-15(12-17(13)22)25(2)31(26,27)18-10-11-30-19(18)21-23-20(24-28-21)14-5-8-16(29-3)9-6-14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGGBBHHVNOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound with notable biological activity. This article provides an overview of its structure, potential applications, and research findings related to its biological properties.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 492.02 g/mol. It features a thiophene ring , a sulfonamide group , and an oxadiazole moiety , contributing to its diverse reactivity and biological interactions. The presence of both electron-donating and electron-withdrawing groups enhances its potential as a pharmacological agent.
| Component | Structural Feature | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antitumor activity |
| Sulfanilamide | Contains sulfonamide group | Antibacterial properties |
| Methylsulfanyl Substituted Phenols | Contains methylsulfanyl group | Antifungal activity |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial activity. For example, studies have shown that sulfanilamide derivatives can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication .
Antitumor Activity
The oxadiazole moiety in this compound has been linked to antitumor effects. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazole have shown promising results in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antifungal Properties
The methylsulfanyl group contributes to antifungal activity. Studies have reported that compounds with similar substituents exhibit inhibitory effects on fungi like Candida albicans. The mode of action typically involves disrupting fungal cell wall synthesis or function .
Case Studies and Research Findings
- Antibacterial Activity Against Staphylococcus aureus : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those similar to this compound. Results indicated significant inhibition zones in disk diffusion assays .
- Cytotoxicity in Cancer Cell Lines : Research involving derivatives of this compound showed IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active derivatives had IC50 values ranging from 0.31 µM to 8.4 µM .
- Antifungal Efficacy : A comparative study on methylsulfanyl-substituted phenols demonstrated their effectiveness against common fungal pathogens. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than standard antifungal agents .
Scientific Research Applications
The compound exhibits a range of biological activities due to its unique structural components:
- Antibacterial Properties : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Similar compounds have demonstrated significant antibacterial activity, suggesting that this compound may also exhibit such properties.
- Antitumor Activity : Oxadiazole derivatives are noted for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation, making this compound a candidate for further investigation in cancer therapy .
- Antifungal Activity : The presence of the methylsulfanyl group may enhance antifungal properties, as compounds with similar functionalities have shown efficacy against various fungal strains.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Oxadiazole Moiety : This is usually achieved through the reaction of substituted phenyl hydrazine with appropriate carbonyl compounds.
- Introduction of Thiophene and Sulfonamide Functionalities : Subsequent modifications are performed to incorporate these groups into the final structure.
The ability to modify the functional groups allows for the generation of derivatives that may exhibit altered biological properties, broadening the scope of potential applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Divergences
Table 1: Key Structural Features of Analogs
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Predicted/Experimental)
Key Findings :
Bioactivity and Mechanism Insights
- Enzyme Inhibition: The 1,2,4-oxadiazole moiety in the target compound may mimic carboxylate groups in enzyme active sites, similar to Rivaroxaban’s oxazolidinone interaction with Factor Xa ().
- Antimicrobial Potential: Analogous sulfonamide-thiadiazole hybrids () show MIC values of 2–8 µg/mL against S. aureus, suggesting the target compound’s chloro and methylsulfanyl groups could enhance Gram-positive activity .
- NMR Analysis : Substituent-induced chemical shift variations (e.g., chloro vs. fluoro in region B of NMR spectra) correlate with electronic effects on binding affinity ().
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves three key stages:
Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux in ethanol (60–80°C) .
Sulfonamide linkage : Reaction of the oxadiazole intermediate with thiophene-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Purification : Column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate) to isolate the target compound .
Q. Key optimization parameters :
- Temperature control during sulfonamide coupling to prevent decomposition.
- Solvent selection (e.g., DMF for solubility vs. THF for reactivity).
- Catalytic use of iodine for regioselective cyclization .
Q. What spectroscopic and computational methods are employed for structural characterization?
Primary techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methylsulfanyl group at δ 2.5 ppm for S–CH3) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ ion matching theoretical m/z within 2 ppm error) .
- X-ray Crystallography : Resolve 3D conformation, particularly for the oxadiazole-thiophene dihedral angle (e.g., 15–25° torsion) .
Q. Computational tools :
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C to identify decomposition points (~200°C for sulfonamide cleavage) .
- pH-dependent stability : Incubation in buffers (pH 2–12) at 37°C, monitored via HPLC for degradation products (e.g., hydrolysis of oxadiazole at pH < 3) .
- Light sensitivity : UV-Vis spectroscopy under controlled irradiation (λ = 254 nm) to detect photodegradation .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interactions with biological targets?
The compound’s bioactivity often involves:
- Non-covalent interactions : Hydrogen bonding via sulfonamide oxygen with enzyme active sites (e.g., carbonic anhydrase) .
- π-π stacking : Between the oxadiazole ring and aromatic residues in target proteins (e.g., EGFR kinase) .
- Electrophilic reactivity : Methylsulfanyl group acting as a leaving site for covalent inhibition (e.g., glutathione adduct formation) .
Q. Methodological validation :
- Kinetic assays (e.g., IC50 determination using fluorogenic substrates).
- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics .
Q. How can researchers resolve contradictions in spectral data or bioactivity results?
Case example : Discrepancies in NMR peak assignments for thiophene protons.
- Strategies :
Table 1 : Key spectral benchmarks for common functional groups
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Oxadiazole C-5 | - | 165–168 |
| Thiophene S–O | - | 120–125 |
| Methylsulfanyl | 2.45–2.55 (s) | 15–18 |
Q. What strategies are effective for optimizing bioactivity through structural modification?
Approaches :
Q. Experimental workflow :
SAR studies : Synthesize derivatives with systematic substitutions (e.g., -Cl, -OCH3, -CF3).
In vitro screening : Test against cancer cell lines (NCI-60 panel) and enzymatic targets .
ADME profiling : Microsomal stability assays and Caco-2 permeability models .
Table 2 : Bioactivity of select analogs
| Derivative | IC50 (nM, COX-2) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 85 ± 12 | 12.3 |
| -SO2CH3 variant | 42 ± 8 | 28.9 |
| Pyrimidine hybrid | 120 ± 15 | 5.6 |
Q. How can computational models predict metabolic pathways and toxicity?
- Software tools :
- Validation : Compare in silico results with in vitro metabolite profiling (e.g., LC-MS/MS identification of glucuronide conjugates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
